2-ethylbutyl 4-methylbenzenesulfonate 2-ethylbutyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13714372
InChI: InChI=1S/C13H20O3S/c1-4-12(5-2)10-16-17(14,15)13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3
SMILES: CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C
Molecular Formula: C13H20O3S
Molecular Weight: 256.36 g/mol

2-ethylbutyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13714372

Molecular Formula: C13H20O3S

Molecular Weight: 256.36 g/mol

* For research use only. Not for human or veterinary use.

2-ethylbutyl 4-methylbenzenesulfonate -

Specification

Molecular Formula C13H20O3S
Molecular Weight 256.36 g/mol
IUPAC Name 2-ethylbutyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C13H20O3S/c1-4-12(5-2)10-16-17(14,15)13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3
Standard InChI Key XJZAAQSPQLHGDB-UHFFFAOYSA-N
SMILES CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C
Canonical SMILES CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

2-Ethylbutyl 4-methylbenzenesulfonate consists of a 4-methylbenzenesulfonate group (C₇H₇SO₃) esterified with a 2-ethylbutyl alcohol (C₆H₁₃OH). The molecular formula is C₁₃H₂₀O₃S, with a theoretical molecular weight of 272.36 g/mol. The tosylate group contributes a sulfonate (-SO₃⁻) functionality, while the 2-ethylbutyl chain introduces branching, influencing the compound’s solubility and reactivity .

Key Structural Features:

  • Aromatic Ring: The 4-methylbenzenesulfonate group contains a benzene ring with a methyl (-CH₃) substituent at the para position.

  • Sulfonate Ester Linkage: The sulfonate group is bonded to the oxygen of the 2-ethylbutyl chain, forming a stable ester.

  • Branched Alkyl Chain: The 2-ethylbutyl group (CH₂CH(C₂H₅)CH₂CH₂-) introduces steric effects, impacting interactions with biological targets or solvents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-ethylbutyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2-ethylbutanol. A method adapted from a patent for preparing 2-(2-thienyl)ethyl 4-methylbenzenesulfonate is outlined below:

Reaction Conditions:

  • Reactants: Tosyl chloride, 2-ethylbutanol.

  • Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Acid Scavenger: Triethylamine (Et₃N).

  • Temperature: Room temperature (20–25°C).

  • Time: 2–3 hours .

Reaction Mechanism:

The base (KOH) deprotonates the alcohol, enhancing its nucleophilicity. The alkoxide ion attacks the electrophilic sulfur in tosyl chloride, displacing chloride and forming the sulfonate ester.

C7H7SO2Cl+C6H13OHKOHC13H20O3S+HCl[4]\text{C}_7\text{H}_7\text{SO}_2\text{Cl} + \text{C}_6\text{H}_{13}\text{OH} \xrightarrow{\text{KOH}} \text{C}_{13}\text{H}_{20}\text{O}_3\text{S} + \text{HCl} \quad[4]

Yield Optimization:

  • Catalyst Choice: Potassium hydroxide yields higher efficiency (up to 96%) compared to sodium hydroxide .

  • Solvent Purity: Anhydrous dichloromethane minimizes side reactions.

  • Stoichiometry: A 1:1 molar ratio of alcohol to tosyl chloride ensures complete conversion.

Physicochemical Properties

Physical Properties

While direct measurements for 2-ethylbutyl 4-methylbenzenesulfonate are scarce, properties can be inferred from analogous compounds:

Property2-Ethylbutyl 4-Methylbenzenesulfonate (Predicted)Butyl 4-Methylbenzenesulfonate 2-Fluoroethyl 4-Methylbenzenesulfonate
Molecular Weight (g/mol)272.36228.31218.25
Density (g/cm³)~1.11.1 ± 0.1N/A
Boiling Point (°C)~330–340335.4 ± 11.0N/A
Flash Point (°C)~150–160156.6 ± 19.3N/A
SolubilityInsoluble in water; soluble in organic solventsSimilarSimilar

Stability and Reactivity

  • Hydrolysis: Susceptible to hydrolysis under acidic or basic conditions, regenerating 4-methylbenzenesulfonic acid and 2-ethylbutanol.

  • Thermal Stability: Stable at room temperature but may decompose above 200°C.

Applications in Pharmaceutical and Industrial Contexts

Industrial Uses

  • Surfactants: The amphiphilic nature of tosylates enables use in detergents and emulsifiers.

  • Polymer Chemistry: As initiators or chain-transfer agents in radical polymerization.

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